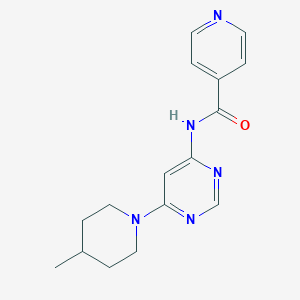![molecular formula C17H15N3O2S2 B2884737 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893972-77-5](/img/structure/B2884737.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The compound also contains phenyl and benzenesulfonamide groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones have been synthesized by reacting with N-alkylazomethine ylides via a [2+3] cycloaddition mechanism . This reaction resulted in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a 2,3-dihydroimidazo[2,1-b]thiazole core, with a phenyl group attached to the 3-position of the imidazole ring and a benzenesulfonamide group attached to the nitrogen of the imidazole ring .Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
- Benzenesulfonamides, including N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been studied for their biochemical characteristics and potential as enzyme inhibitors. One study focused on the synthesis and evaluation of these compounds as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is significant in various physiological processes and pathologies. The research demonstrated that certain compounds, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide, effectively inhibited kynurenine 3-hydroxylase in vitro and in vivo, offering insights into neurological disorders and potential therapeutic applications (Röver et al., 1997).
Anticancer and Antiviral Properties
- Another research direction involves exploring the anticancer and antiviral properties of benzenesulfonamide derivatives. A study on Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, revealed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed significant activities in various bioassays, underlining their potential in pharmaceutical research (Küçükgüzel et al., 2013).
Antidiabetic Potential
- The antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has been evaluated in a non-insulin-dependent diabetes mellitus rat model. Some synthesized compounds significantly lowered plasma glucose levels and were also assessed as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), a potential mechanism of action for their antidiabetic effects (Moreno-Díaz et al., 2008).
Analytical Methods and Occurrence in the Environment
- Research has also been conducted on the analytical methods for determining the occurrence of benzenesulfonamides in the environment. These compounds are identified as emerging organic pollutants due to their water solubility and potential toxic effects. Studies focus on their presence in various environmental matrices and their behavior during sewage treatment, providing essential data for environmental monitoring and safety (Herrero et al., 2014).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of benzenesulfonamides, including those with N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) moieties, have been investigated for their inhibitory potential against various human carbonic anhydrase isoenzymes. These studies contribute to the development of selective inhibitors for medical applications (Mishra et al., 2016).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of similar compounds , “N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” could be a promising candidate for further study in medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures have been associated with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell growth and proliferation.
Mode of Action
Similar compounds have been shown to suppress the growth of various cancer cells , indicating that this compound might interact with its targets to inhibit cell growth and induce apoptosis.
Biochemical Pathways
Given its potential anticancer activity , it may impact pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
Based on the potential anticancer activity of similar compounds , it can be inferred that this compound may induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-24(22,15-7-2-1-3-8-15)19-14-6-4-5-13(11-14)16-12-20-9-10-23-17(20)18-16/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABTVRAVRQIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2884654.png)
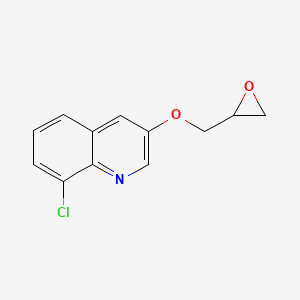
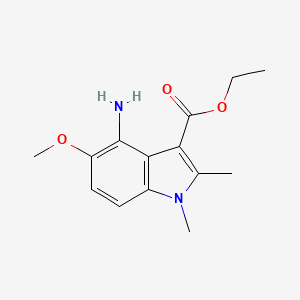
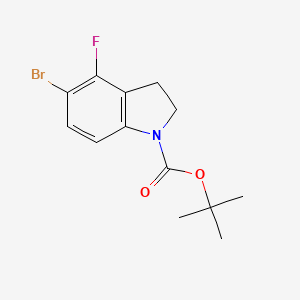
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)
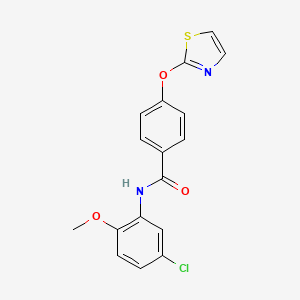
![5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one](/img/structure/B2884664.png)
![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)
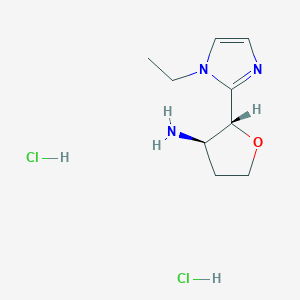
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)
